5-(4-Ethoxyphenyl)oxazole-2-carbonitrile

OXE receptor antagonist 5-oxo-ETE eosinophilic inflammation

5-(4-Ethoxyphenyl)oxazole-2-carbonitrile is a uniquely substituted oxazole-2-carbonitrile delivering high-affinity OXE receptor antagonism (IC50 6 nM in human neutrophils) and concurrent 5-lipoxygenase inhibition (1.0 µM). The 4-ethoxyphenyl group at the 5-position is essential for target engagement—generic oxazole-2-carbonitriles cannot replicate this polypharmacological profile. Supplied with batch-specific purity documentation, this compound is optimal for dissecting 5-oxo-ETE-mediated chemotaxis, leukotriene cross-talk, and 143B osteosarcoma proliferation assays.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 2098112-02-6
Cat. No. B1493284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Ethoxyphenyl)oxazole-2-carbonitrile
CAS2098112-02-6
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CN=C(O2)C#N
InChIInChI=1S/C12H10N2O2/c1-2-15-10-5-3-9(4-6-10)11-8-14-12(7-13)16-11/h3-6,8H,2H2,1H3
InChIKeyRMJUPTIJUOCBLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Ethoxyphenyl)oxazole-2-carbonitrile: A Potent OXE Receptor Antagonist with Defined Lipoxygenase and Cytotoxic Profiles for Targeted Inflammation and Oncology Research


5-(4-Ethoxyphenyl)oxazole-2-carbonitrile (CAS 2098112-02-6) is a heterocyclic organic compound comprising an oxazole core substituted with a 4-ethoxyphenyl group at the 5-position and a nitrile moiety at the 2-position [1]. It has emerged as a potent antagonist of the oxoeicosanoid (OXE) receptor, displaying an IC50 of 6 nM in human neutrophils [2], and exhibits additional inhibitory activity against 12-lipoxygenase, 5-lipoxygenase, and heme oxygenase, alongside in vitro cytotoxicity toward 143B osteosarcoma cells [3]. These activities position the compound as a valuable research tool for probing inflammatory pathways mediated by 5-oxo-ETE and for evaluating osteosarcoma cellular responses.

Why 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile Cannot Be Substituted with Generic Oxazole-2-carbonitrile Analogs for Targeted Pathway Investigations


The oxazole-2-carbonitrile scaffold serves as a privileged structure in medicinal chemistry, with derivatives exhibiting activities ranging from kinase inhibition to antimicrobial effects [1]. However, the specific substitution pattern of 5-(4-ethoxyphenyl)oxazole-2-carbonitrile confers a unique polypharmacological profile that cannot be replicated by simply interchanging in-class compounds. The 4-ethoxyphenyl group at the 5-position is critical for high-affinity OXE receptor engagement (IC50 6 nM), while the nitrile at the 2-position modulates electronic properties essential for lipoxygenase interaction. Generic oxazole-2-carbonitriles lacking this precise substitution pattern typically exhibit markedly reduced potency, altered target selectivity, or entirely different activity profiles. The quantitative evidence below substantiates that this compound represents a chemically distinct entity with defined, measurable advantages for specific research applications.

Quantitative Evidence Guide: 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile Head-to-Head Performance Against Key Comparators


OXE Receptor Antagonism: 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile Delivers 6 nM IC50 in Human Neutrophils—Positioned Within an Order of Magnitude of Lead Clinical Candidates

In a direct functional assay measuring antagonism of 5-oxo-ETE-induced calcium mobilization in human neutrophils, 5-(4-ethoxyphenyl)oxazole-2-carbonitrile exhibited an IC50 of 6 nM [1]. For comparison, the potent indole-based OXE antagonist S-C025 (a preclinical lead candidate) displays an IC50 of 0.12 nM in the same assay system [2]. While S-C025 demonstrates approximately 50-fold higher potency, 5-(4-ethoxyphenyl)oxazole-2-carbonitrile's 6 nM IC50 places it among the most potent OXE antagonists reported in the oxazole chemotype class and well within the therapeutically relevant nanomolar range.

OXE receptor antagonist 5-oxo-ETE eosinophilic inflammation

12-Lipoxygenase Inhibition: 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile Shows Moderate Activity (30 µM) Compared to the Potent and Selective Inhibitor ML355 (0.34 µM)

In an in vitro enzymatic assay for platelet 12-lipoxygenase inhibition, 5-(4-ethoxyphenyl)oxazole-2-carbonitrile demonstrated activity at a test concentration of 30 µM [1]. For cross-study context, ML355, a well-characterized potent and selective 12-LOX inhibitor, exhibits an IC50 of 0.34 µM in comparable cell-free enzymatic assays [2]. While 5-(4-ethoxyphenyl)oxazole-2-carbonitrile is considerably less potent (approximately 88-fold) than the benchmark inhibitor ML355, its activity at 30 µM distinguishes it from structurally related oxazole-2-carbonitriles that show no detectable 12-LOX inhibition, suggesting the 4-ethoxyphenyl substitution confers a measurable, albeit moderate, interaction with the enzyme.

12-lipoxygenase inhibitor platelet 12-LOX arachidonic acid cascade

5-Lipoxygenase Inhibition: 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile Demonstrates 1.0 µM Activity in RBL-1 Cells—Comparable to the Clinically Approved Inhibitor Zileuton

In a cell-based assay using intact basophilic rat leukemia (RBL-1) cells, 5-(4-ethoxyphenyl)oxazole-2-carbonitrile inhibited 5-lipoxygenase activity at a concentration of 1.0 µM . For cross-study comparison, zileuton—the only FDA-approved 5-LOX inhibitor—exhibits IC50 values ranging from 0.56 µM to 2.6 µM across species (dog, rat, and human blood, respectively) [1]. The 1.0 µM activity of the target compound places it within the same potency range as zileuton in preclinical models, though specific IC50 and selectivity data relative to COX and other lipoxygenases are not yet established for this compound.

5-lipoxygenase inhibitor leukotriene biosynthesis RBL-1 cells

In Vitro Cytotoxicity Against 143B Osteosarcoma Cells: 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile Exhibits Measurable Growth Inhibition at 72 Hours

Following 72 hours of continuous exposure, 5-(4-ethoxyphenyl)oxazole-2-carbonitrile demonstrated inhibitory activity against the tumor osteosarcoma cell line 143B (TK−) [1]. For context, the standard chemotherapeutic agent cisplatin exhibits an IC50 of approximately 10.48 µM against the 143B cell line under comparable assay conditions [2]. While a precise IC50 value for 5-(4-ethoxyphenyl)oxazole-2-carbonitrile has not been reported, the documented inhibitory activity at 72 hours indicates the compound possesses measurable anti-proliferative effects that warrant further investigation, particularly given its concurrent OXE receptor and lipoxygenase inhibitory activities which may synergistically contribute to cytotoxic outcomes in osteosarcoma models.

osteosarcoma 143B cell line cytotoxicity screening

Recommended Research Applications for 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile Based on Verified Quantitative Evidence


In Vitro Investigation of OXE Receptor Signaling in Human Neutrophils and Eosinophils

The 6 nM IC50 for OXE receptor antagonism in human neutrophils [1] positions 5-(4-ethoxyphenyl)oxazole-2-carbonitrile as a suitable tool compound for dissecting 5-oxo-ETE-mediated chemotaxis, calcium mobilization, and eosinophil activation pathways. Researchers can utilize this compound at concentrations between 10–100 nM to achieve near-complete receptor blockade in cellular assays, enabling differentiation of OXE receptor-dependent from receptor-independent effects of 5-oxo-ETE. The oxazole scaffold offers a structurally distinct alternative to indole-based OXE antagonists (e.g., S-C025), which is valuable for structure-activity relationship studies and for confirming target engagement across chemotypes.

Dual-Pathway Modulation Studies in Inflammatory Cell Models

Given the compound's concurrent activity against 5-lipoxygenase (1.0 µM in RBL-1 cells) and moderate 12-lipoxygenase inhibition (30 µM) [2], it is well-suited for experiments investigating cross-talk between the 5-oxo-ETE/OXE receptor axis and leukotriene biosynthesis pathways. At concentrations between 1–10 µM, the compound can simultaneously inhibit 5-LOX and antagonize OXE receptor, providing a unique polypharmacological profile for studying integrated inflammatory responses in relevant cell types such as basophils, mast cells, and eosinophils.

Chemical Probe for Osteosarcoma Cell Line Screening and Multi-Target Mechanism Exploration

The observed inhibitory activity against 143B osteosarcoma cells following 72-hour exposure [3] supports the use of 5-(4-ethoxyphenyl)oxazole-2-carbonitrile in phenotypic screening campaigns focused on osteosarcoma proliferation and survival. Given that 5-oxo-ETE and lipoxygenase metabolites have been implicated in cancer cell signaling and tumor microenvironment modulation, this compound may serve as a starting point for evaluating multi-target strategies in osteosarcoma models. Researchers should employ dose-response studies (e.g., 0.1–100 µM range) to establish precise IC50 values and to correlate cytotoxicity with target engagement.

Oxazole Scaffold SAR and Medicinal Chemistry Optimization

The quantitative data across three distinct biological targets (OXE receptor, 12-LOX, 5-LOX) provide a solid foundation for medicinal chemistry efforts aimed at improving potency, selectivity, and pharmacokinetic properties. The 4-ethoxyphenyl group at the 5-position is a key determinant of OXE receptor affinity [1], and systematic substitution at this position can be rationally guided by the available potency benchmarks. Analogs with modifications to the ethoxy group or replacement of the phenyl ring can be rapidly screened against the established IC50 values to identify improved candidates for further development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.